1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring two pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound, with its specific functional groups, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Carbamoylation: The methylated pyrazole undergoes carbamoylation with an appropriate isocyanate to introduce the carbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrazoles.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt key biological pathways, leading to therapeutic effects in conditions like inflammation or cancer .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid
- 1-methyl-4-[(1H-pyrazol-3-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid
Uniqueness
1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two pyrazole rings and the specific positioning of functional groups make it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
2-methyl-4-(1H-pyrazol-5-ylmethylcarbamoyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3/c1-15-8(10(17)18)7(5-13-15)9(16)11-4-6-2-3-12-14-6/h2-3,5H,4H2,1H3,(H,11,16)(H,12,14)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKQOCVNLZMXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NCC2=CC=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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